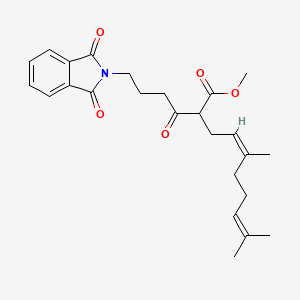
methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound with a unique structure that includes a phthalimide group and a long aliphatic chain with multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then coupled with a suitable aliphatic chain precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phthalimide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bonds can yield epoxides, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate involves its interaction with molecular targets such as enzymes and receptors. The phthalimide group can form strong interactions with active sites of enzymes, inhibiting their activity. The aliphatic chain can also interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate: Similar compounds include other phthalimide derivatives and aliphatic chain compounds with multiple double bonds.
Phthalimide Derivatives: These compounds share the phthalimide group but differ in the aliphatic chain structure.
Aliphatic Chain Compounds: These compounds have similar aliphatic chains but may lack the phthalimide group.
Uniqueness
The uniqueness of this compound lies in its combination of a phthalimide group with a long, unsaturated aliphatic chain. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
Properties
Molecular Formula |
C25H31NO5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (4Z)-2-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C25H31NO5/c1-17(2)9-7-10-18(3)14-15-21(25(30)31-4)22(27)13-8-16-26-23(28)19-11-5-6-12-20(19)24(26)29/h5-6,9,11-12,14,21H,7-8,10,13,15-16H2,1-4H3/b18-14- |
InChI Key |
UYQUMVTZJHVFBX-JXAWBTAJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC(C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


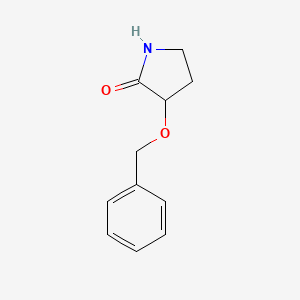
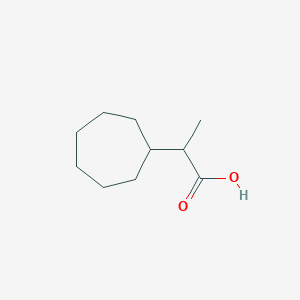
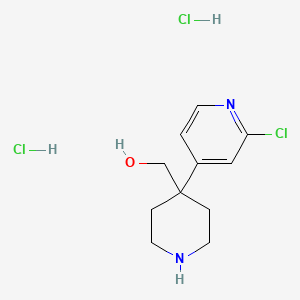
![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)

![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzamide](/img/structure/B12311687.png)
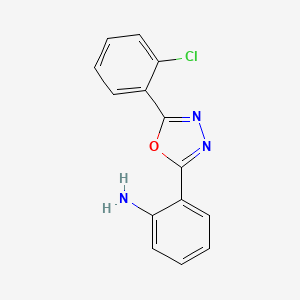
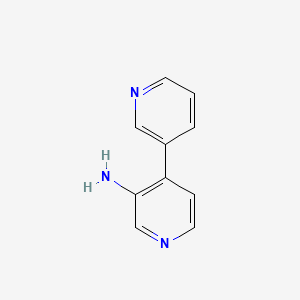
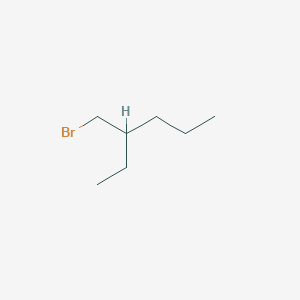
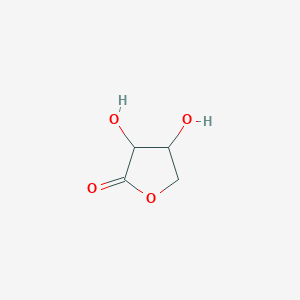
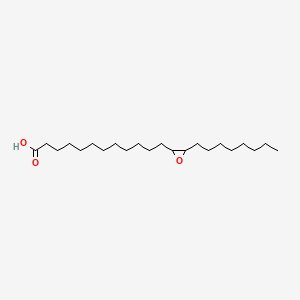
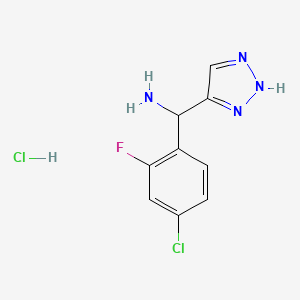
![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12311724.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)
